

Theoretical and Computational Deep Dive into Ethyl Hydrogen Sulfate

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Compound of Interest

Compound Name: ethyl hydrogen sulfate

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl hydrogen sulfate (EHS), also known as ethylsulfuric acid, is an organic chemical compound with the formula $C_2H_6O_4S$. It is the monoethyl ester of sulfuric acid and plays a significant role as an intermediate in industrial chemical synthesis and as a minor metabolite of ethanol in humans.[1][2] This technical guide provides a comprehensive overview of the theoretical and computational studies of **ethyl hydrogen sulfate**, focusing on its molecular structure, spectroscopic properties, reaction mechanisms, and thermodynamic data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating key data and methodologies.

Molecular Structure and Properties

Ethyl hydrogen sulfate is a colorless, oily liquid that is highly soluble in water.[3][4] It is a strong acid and is corrosive.[3] The molecular structure of EHS consists of an ethyl group bonded to a sulfate group.

Table 1: Physical and Chemical Properties of Ethyl Hydrogen Sulfate

| Property | Value | Reference(s) |
|------------------|--|--------------|
| Chemical Formula | C ₂ H ₆ O ₄ S | [5] |
| Molecular Weight | 126.13 g/mol | [1] |
| CAS Number | 540-82-9 | [1] |
| Density | ~1.367 - 1.458 g/cm ³ | [3][4] |
| Boiling Point | 280 °C (decomposes) | [3] |
| Melting Point | -32 °C (estimate) | [3] |
| Acidity (pKa) | -3.14 (predicted) | [3] |

While extensive dedicated computational studies providing a complete set of optimized geometrical parameters for **ethyl hydrogen sulfate** are not readily available in the searched literature, theoretical calculations are a standard approach for determining such properties.[6] These calculations, typically employing Density Functional Theory (DFT) methods, can provide valuable insights into the molecule's three-dimensional structure. For interested researchers, performing a geometry optimization using a common DFT functional (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d,p)) would yield the bond lengths, bond angles, and dihedral angles.

Spectroscopic Data

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule's structure and bonding.

Theoretical Vibrational Frequencies

Computational chemistry can predict the vibrational frequencies of molecules, which aids in the interpretation of experimental spectra.[7][8] A frequency calculation following a geometry optimization in a computational chemistry software package would provide the theoretical IR and Raman active modes. Unfortunately, specific calculated vibrational frequency data for **ethyl hydrogen sulfate** were not found in the surveyed literature.

Experimental Spectroscopic Protocols

Detailed experimental FT-IR and Raman spectra for **ethyl hydrogen sulfate** are not widely published. However, a general protocol for obtaining such spectra is described below.

FT-IR Spectroscopy Protocol: A typical FT-IR spectrum can be recorded using a spectrometer equipped with an Attenuated Total Reflection (ATR) accessory, which is suitable for liquid samples.^[9]

- **Sample Preparation:** A small drop of purified **ethyl hydrogen sulfate** is placed directly on the ATR crystal.
- **Data Acquisition:** The spectrum is recorded in the mid-IR range (typically 4000-400 cm^{-1}) with a resolution of 4 cm^{-1} .^[9] Multiple scans (e.g., 32 or 64) are averaged to improve the signal-to-noise ratio.
- **Data Processing:** The resulting interferogram is Fourier-transformed to produce the infrared spectrum. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Raman Spectroscopy Protocol:

- **Sample Preparation:** A sample of **ethyl hydrogen sulfate** is placed in a glass capillary tube or a suitable sample holder.
- **Instrumentation:** A Raman spectrometer with a laser excitation source (e.g., 785 nm) is used.^[10]
- **Data Acquisition:** The laser is focused on the sample, and the scattered light is collected and analyzed by the spectrometer. The spectrum is typically recorded over a range of Raman shifts (e.g., 200-3400 cm^{-1}).
- **Data Processing:** The raw data is processed to remove background fluorescence and to correct for instrument response.

Synthesis and Reaction Mechanisms

Synthesis of Ethyl Hydrogen Sulfate

Ethyl hydrogen sulfate can be synthesized through several methods, with the most common being the reaction of ethanol with sulfuric acid or sulfur trioxide.

Protocol 1: Reaction of Ethanol with Sulfuric Acid[\[11\]](#)

- In a round-bottom flask, 100 mL of 97% ethanol is placed.
- Carefully and with cooling, 100 mL (180 g) of 96% sulfuric acid is added in small portions.
- 60 grams of anhydrous sodium sulfate is added as a drying agent to drive the equilibrium towards the product.
- The mixture is heated to 120 °C and maintained at that temperature for 1 hour.
- After cooling, the solid sodium sulfate is filtered off to yield **ethyl hydrogen sulfate**.

Protocol 2: Reaction of Ethanol with Sulfur Trioxide[\[12\]](#)

- In a three-necked flask equipped with a stirrer and placed in an ice-water bath, 100g of absolute ethanol and 20g of sodium sulfate (as a catalyst) are added.
- While stirring, 174g of sulfur trioxide is added to the reaction solution.
- The reaction temperature is controlled to be about 50 °C during the addition.
- After the addition is complete, the temperature is maintained at 50 °C for 30 minutes to obtain **ethyl hydrogen sulfate**.[\[12\]](#)

Reaction Mechanisms

Formation from Ethanol and Sulfuric Acid: The formation of **ethyl hydrogen sulfate** from ethanol and sulfuric acid is an esterification reaction. The mechanism involves the protonation of the ethanol oxygen by sulfuric acid, followed by the loss of water and subsequent attack of the bisulfate ion on the resulting carbocation.[\[1\]](#)

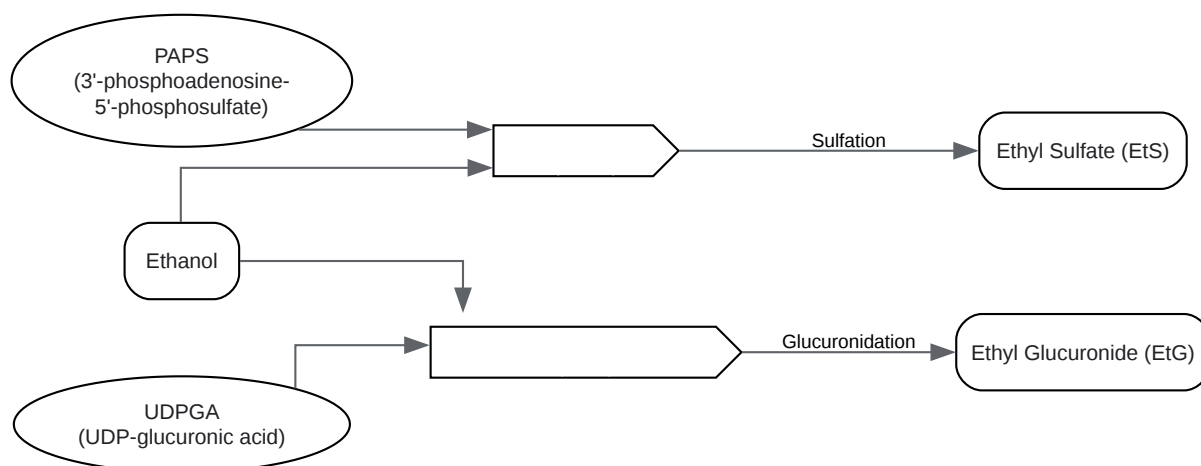
Hydrolysis: **Ethyl hydrogen sulfate** can undergo acid-catalyzed hydrolysis to yield ethanol and sulfuric acid. This reaction is essentially the reverse of its formation.[\[13\]](#)

Decomposition: At elevated temperatures (above 140-170 °C), **ethyl hydrogen sulfate** can decompose to form ethylene and sulfuric acid.[1]

Biological Significance: Ethanol Metabolism

Ethyl hydrogen sulfate is a minor, non-oxidative metabolite of ethanol in humans. Its formation is catalyzed by sulfotransferase enzymes in the liver.[14][15] The presence of **ethyl hydrogen sulfate** in urine and blood is used as a biomarker for recent alcohol consumption.[16]

Below is a simplified diagram of the non-oxidative ethanol metabolism pathway leading to the formation of **ethyl hydrogen sulfate** (EtS) and ethyl glucuronide (EtG).



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Non-oxidative metabolism of ethanol.

Thermodynamic Properties

As with the molecular geometry and vibrational frequencies, specific, high-quality, computationally derived thermodynamic data for **ethyl hydrogen sulfate** are not readily available in the searched literature. Thermodynamic properties such as the enthalpy of formation (ΔH_f°), Gibbs free energy of formation (ΔG_f°), and entropy (S°) can be calculated using various computational methods, often in conjunction with experimental data.

Conclusion

This technical guide has summarized the available theoretical and computational information on **ethyl hydrogen sulfate**. While detailed computational studies specifically focused on this molecule are sparse in the public domain, this guide provides a framework for understanding its properties and reactions. The provided synthesis protocols and the visualization of its formation in the context of ethanol metabolism offer practical information for researchers. Further computational studies are warranted to provide a more complete quantitative picture of the molecular properties and reactivity of **ethyl hydrogen sulfate**, which would be of significant benefit to the scientific and drug development communities.

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References

- 1. ethyl hydrogen sulfate | 540-82-9 | Benchchem [benchchem.com]
- 2. Ethyl hydrogen sulphate is obtained by the reaction class 11 chemistry CBSE [vedantu.com]
- 3. lookchem.com [lookchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. ethyl hydrogen sulfate [stenutz.eu]
- 6. Optimized Structure and Vibrational Properties by Error Affected Potential Energy Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Vibrational frequencies - NWChem [nwchemgit.github.io]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. scienceforums.net [scienceforums.net]
- 12. CN107488136B - Method for preparing ethyl hydrogen sulfate - Google Patents [patents.google.com]

- 13. Ethyl hydrogen sulphate undergoes which reaction to form ethanol | Filo [askfilo.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
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